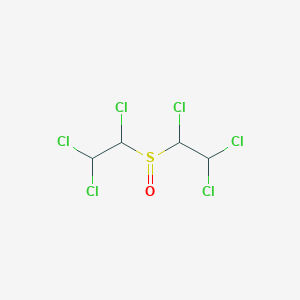
Sulfoxide, bis(1,2,2-trichloroethyl)
Description
Bis(1,2,2-trichloroethyl)sulfoxide (CAS 14788-97-7) is an organosulfur compound characterized by two 1,2,2-trichloroethyl groups bonded to a sulfoxide (S=O) center. Its molecular formula is C₄H₄Cl₆OS, and it is structurally distinguished by the presence of three chlorine atoms on each ethyl substituent. Unlike its sulfide analog, sulfur mustard (bis(2-chloroethyl)sulfide), bis(1,2,2-trichloroethyl)sulfoxide contains a sulfoxide moiety, which alters its reactivity, polarity, and biological interactions.
Properties
CAS No. |
14788-97-7 |
|---|---|
Molecular Formula |
C4H4Cl6OS |
Molecular Weight |
312.9 g/mol |
IUPAC Name |
1,1,2-trichloro-2-(1,2,2-trichloroethylsulfinyl)ethane |
InChI |
InChI=1S/C4H4Cl6OS/c5-1(6)3(9)12(11)4(10)2(7)8/h1-4H |
InChI Key |
VAVXWXRPWYSVME-UHFFFAOYSA-N |
SMILES |
C(C(Cl)Cl)(S(=O)C(C(Cl)Cl)Cl)Cl |
Canonical SMILES |
C(C(Cl)Cl)(S(=O)C(C(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Sulfur Mustard (Bis(2-Chloroethyl)Sulfide, HD)
Structural Differences :
- Sulfur Mustard (HD) : Contains a central sulfide (S) group with two 2-chloroethyl substituents (C₂H₄Cl). Molecular formula: C₄H₈Cl₂S .
- Bis(1,2,2-Trichloroethyl)Sulfoxide : Features a sulfoxide group (S=O) and 1,2,2-trichloroethyl groups.
Toxicity :
- HD causes severe blistering, immunosuppression, and carcinogenicity.
- Bis(1,2,2-trichloroethyl)sulfoxide is listed in toxicity reports but with unspecified mechanisms, possibly linked to environmental persistence from its higher chlorine content .
| Property | Bis(1,2,2-Trichloroethyl)Sulfoxide | Sulfur Mustard (HD) |
|---|---|---|
| Molecular Formula | C₄H₄Cl₆OS | C₄H₈Cl₂S |
| Functional Group | Sulfoxide (S=O) | Sulfide (S) |
| Chlorine Substitution | 1,2,2-Trichloroethyl | 2-Chloroethyl |
| Primary Use | Toxicity studies (environmental) | Chemical warfare |
| CAS Number | 14788-97-7 | 505-60-2 |
Bis(1,2,2-Trimethylpropyl) Ethylphosphonate
Structural Context :
2,2-Bis(Phenylsulfonyl)Ethyl Sulfoxides
Functional Comparison :
- These sulfoxides (e.g., derivatives of 1,1-bis(phenylsulfonyl)ethylene) are designed to decompose into sulfenic acids under mild conditions, enabling controlled synthesis of sulfoxides .
- Bis(1,2,2-trichloroethyl)sulfoxide lacks the sulfonyl groups that facilitate β-syn-elimination in these systems, suggesting divergent decomposition pathways.
E-2-Chlorovinyl 1,2,2-Trichloroethyl Telluride
Research Findings and Data
Stability and Environmental Persistence
- Bis(1,2,2-trichloroethyl)sulfoxide’s high chlorine content likely enhances environmental persistence compared to sulfur mustard.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


